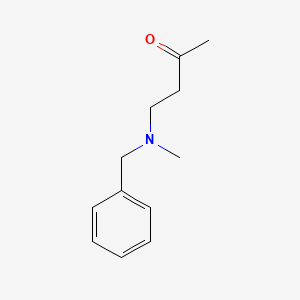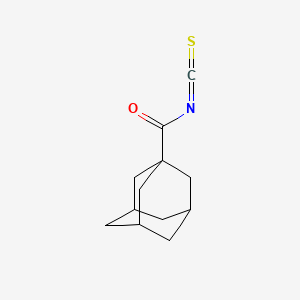
4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Vue d'ensemble
Description
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (4-Br-DMPPC) is an organic compound with a wide range of applications in scientific research. It is a member of the pyrrole family, consisting of a nitrogen atom and five carbon atoms, and is characterized by its bromo substituent. 4-Br-DMPPC has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins, lipids, and other biomolecules.
Applications De Recherche Scientifique
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Comprehensive Analysis:
Pharmaceutical Research
This compound may serve as an intermediate in the synthesis of various pharmacologically active molecules. Pyrrole derivatives are known to be key components in drugs with anti-inflammatory, antitumor, and cholesterol-reducing properties .
Material Science
Due to its structural uniqueness, it could be used in the development of new materials, such as polymers or dyes, where pyrrole acts as a fundamental building block .
Catalysis
Pyrroles are utilized in catalytic reactions, including polymerization processes and as corrosion inhibitors. This compound could potentially enhance these applications due to its bromine substitution which may influence its reactivity .
Spectrochemical Analysis
The bromine atom in this compound could make it a valuable agent in mass spectral analysis for confirming molecular weights and understanding fragmentation patterns of synthesized compounds .
Biological Studies
As an intermediate in the synthesis of biologically important alkaloids and synthetic heterocyclic derivatives, this compound could be crucial for studying biological pathways and processes .
Molecular Docking Studies
The structure of this compound suggests potential for use in molecular docking studies to predict interactions with biological targets, which is essential in drug design .
Antimicrobial Research
Pyrrole derivatives have applications as antimicrobial agents. The specific structure of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile might offer unique interactions with microbial enzymes or receptors .
Corrosion Inhibition
In industrial settings, pyrrole derivatives are used as corrosion inhibitors. The bromine atom in this compound could provide enhanced corrosion protection properties .
Propriétés
IUPAC Name |
4-bromo-1,5-dimethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJTYVWCWBUADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572357 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142057-56-5 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142057-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)









